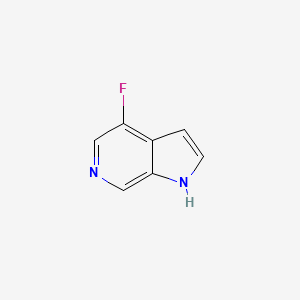

4-Fluoro-6-azaindole

説明

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEHYFFOPVMPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CN=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289957 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-64-6 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stability of 4-Fluoro-6-azaindole: An In-depth Technical Guide

Introduction: The Rising Prominence of 4-Fluoro-6-azaindole in Medicinal Chemistry

The azaindole scaffold has become a privileged structure in modern drug discovery, prized for its ability to mimic the endogenous purine framework and engage with a wide array of biological targets, particularly protein kinases.[1] The strategic placement of a nitrogen atom within the indole ring system can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while also providing an additional hydrogen bond acceptor to improve target binding affinity.[2][3] Among the various isomers, the 6-azaindole core is of particular interest. The further incorporation of a fluorine atom, as in 4-Fluoro-6-azaindole, is a deliberate design element aimed at modulating electronic properties, improving metabolic stability, and enhancing membrane permeability.[4][5]

This technical guide provides a comprehensive analysis of the chemical stability of 4-Fluoro-6-azaindole under various stress conditions. Understanding the degradation pathways and kinetics of this important heterocyclic scaffold is paramount for the development of robust and reliable drug candidates. The insights and protocols detailed herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to anticipate and mitigate stability challenges, ensuring the integrity and efficacy of 4-Fluoro-6-azaindole-containing therapeutics.

Physicochemical Properties and Intrinsic Stability

4-Fluoro-6-azaindole is a crystalline solid with a molecular weight of 136.13 g/mol . The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen influences the electron distribution of the bicyclic system, impacting its reactivity and stability. The fluorine substitution can enhance metabolic stability by blocking potential sites of oxidative metabolism.[6] However, the pyridine ring also introduces a degree of basicity, which can influence its behavior in acidic environments.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than those it would encounter during manufacturing, storage, and administration.[7] These studies are instrumental in:

-

Identifying potential degradation products: This allows for the early characterization of impurities and the development of targeted analytical methods.

-

Elucidating degradation pathways: Understanding the mechanisms of degradation enables the rational design of stable formulations and the selection of appropriate storage conditions.

-

Developing and validating stability-indicating analytical methods: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[8]

The following sections detail the anticipated stability of 4-Fluoro-6-azaindole under various stress conditions and provide exemplary protocols for conducting these studies.

Hydrolytic Stability: The Influence of pH

Hydrolysis is a common degradation pathway for many pharmaceuticals, particularly those containing labile functional groups. For 4-Fluoro-6-azaindole, the primary concern is the stability of the azaindole ring system under both acidic and basic conditions. While the core structure is generally stable, extreme pH values can promote degradation.

Anticipated Degradation Pathways

Under harsh acidic or basic conditions, the pyrrole ring of the azaindole nucleus may be susceptible to opening. The presence of the fluorine atom is unlikely to directly participate in hydrolysis but will influence the electron density of the ring system, potentially affecting the rate of degradation. Based on the general chemistry of related heterocyclic systems, potential hydrolysis products could include substituted aminopyridines resulting from the cleavage of the pyrrole ring. One study on a difluoromethylated 6-azaindole derivative indicated its stability against mild basic hydrolysis, suggesting some inherent resilience of the 6-azaindole core.[1]

Experimental Protocol for Hydrolytic Stability Testing

This protocol outlines a systematic approach to evaluating the hydrolytic stability of 4-Fluoro-6-azaindole across a range of pH values.

Objective: To assess the stability of 4-Fluoro-6-azaindole in aqueous solutions of varying pH and to identify any resulting degradation products.

Materials:

-

4-Fluoro-6-azaindole

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Phosphate or citrate buffer solutions (pH 2, 4, 7, 9, 12)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Class A volumetric flasks and pipettes

-

pH meter

-

HPLC system with a UV or PDA detector

-

LC-MS system for peak identification

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-Fluoro-6-azaindole in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Sample Preparation:

-

Acidic Hydrolysis: To separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

-

Basic Hydrolysis: To separate vials, add an aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.

-

Neutral Hydrolysis: Add an aliquot of the stock solution to HPLC grade water to achieve a final drug concentration of approximately 100 µg/mL.

-

Buffered Solutions: Prepare samples in buffer solutions at pH 2, 4, 7, 9, and 12 at a final drug concentration of approximately 100 µg/mL.

-

-

Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). A control sample of 4-Fluoro-6-azaindole in the same solvent system should be stored at 2-8°C.

-

Sample Analysis:

-

At each time point, withdraw an aliquot from each sample, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a mobile phase consisting of a gradient of acetonitrile and a buffered aqueous phase.

-

-

Data Evaluation:

-

Calculate the percentage of 4-Fluoro-6-azaindole remaining at each time point relative to the initial concentration.

-

Identify and quantify any degradation products. Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting degradants.

-

Utilize LC-MS to tentatively identify the mass of any significant degradation products to aid in structure elucidation.

-

Expected Data Summary

The results of the hydrolytic stability study can be summarized in the following table:

| pH Condition | Temperature (°C) | Time (hours) | 4-Fluoro-6-azaindole Remaining (%) | Major Degradation Products (RT) |

| 0.1 M HCl | 60 | 24 | ||

| 1 M HCl | 60 | 24 | ||

| Water | 60 | 24 | ||

| pH 7 Buffer | 60 | 24 | ||

| pH 9 Buffer | 60 | 24 | ||

| 0.1 M NaOH | 60 | 24 | ||

| 1 M NaOH | 60 | 24 |

Oxidative Stability: Susceptibility to Reactive Oxygen Species

Oxidative degradation is another critical pathway to investigate, as drug molecules can be exposed to oxidative stress during manufacturing and storage, or even in vivo. The electron-rich pyrrole ring of the azaindole system can be susceptible to oxidation.

Anticipated Degradation Pathways

Common oxidative degradation products of indole-containing compounds include N-oxides, hydroxylated derivatives, and ring-opened products. The pyridine nitrogen in the 6-azaindole moiety is a likely site for N-oxide formation. The pyrrole ring could also be oxidized, leading to the formation of various oxygenated species.

Experimental Protocol for Oxidative Stability Testing

Objective: To evaluate the stability of 4-Fluoro-6-azaindole in the presence of an oxidizing agent.

Materials:

-

4-Fluoro-6-azaindole

-

Hydrogen peroxide (H₂O₂), 3% and 30% solutions

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

HPLC system with a UV or PDA detector

-

LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Fluoro-6-azaindole in acetonitrile or methanol.

-

Stress Sample Preparation: To separate vials, add an aliquot of the stock solution to 3% H₂O₂ and 30% H₂O₂ to achieve a final drug concentration of approximately 100 µg/mL.

-

Incubation: Keep the samples at room temperature for a defined period (e.g., 2, 6, 12, and 24 hours). Protect the samples from light. A control sample in the solvent without H₂O₂ should be stored under the same conditions.

-

Sample Analysis: At each time point, withdraw an aliquot, dilute appropriately, and analyze by HPLC and LC-MS.

-

Data Evaluation: Quantify the remaining 4-Fluoro-6-azaindole and any degradation products. Use LC-MS to identify potential oxidation products.

Expected Data Summary

| Oxidizing Agent | Concentration | Time (hours) | 4-Fluoro-6-azaindole Remaining (%) | Major Degradation Products (RT) |

| H₂O₂ | 3% | 2 | ||

| H₂O₂ | 3% | 6 | ||

| H₂O₂ | 3% | 12 | ||

| H₂O₂ | 3% | 24 | ||

| H₂O₂ | 30% | 2 |

Thermal Stability: Impact of Elevated Temperatures

Assessing thermal stability is crucial for determining appropriate manufacturing and storage conditions. High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

Anticipated Degradation Pathways

In the solid state, thermal degradation is less likely to be significant unless very high temperatures are reached. In solution, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. The specific degradation products will likely be similar to those observed under hydrolytic and oxidative stress, but the rates of formation will be increased.

Experimental Protocol for Thermal Stability Testing

Objective: To assess the stability of 4-Fluoro-6-azaindole in both solid and solution states at elevated temperatures.

Materials:

-

4-Fluoro-6-azaindole (solid)

-

Solvent for solution studies (e.g., water, acetonitrile, or a relevant formulation buffer)

-

Oven or heating block

-

HPLC system with a UV or PDA detector

Procedure:

-

Solid-State Stressing:

-

Place a known amount of solid 4-Fluoro-6-azaindole in a vial.

-

Heat the sample in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 1, 3, and 7 days).

-

At each time point, dissolve the solid in a known volume of solvent and analyze by HPLC.

-

-

Solution-State Stressing:

-

Prepare a solution of 4-Fluoro-6-azaindole at a known concentration.

-

Heat the solution at a specified temperature (e.g., 60°C or 80°C) for various time points.

-

Analyze the samples by HPLC at each time point.

-

Expected Data Summary

Solid State:

| Temperature (°C) | Time (days) | Appearance | 4-Fluoro-6-azaindole Purity (%) |

| 80 | 1 | ||

| 80 | 3 | ||

| 80 | 7 |

Solution State:

| Temperature (°C) | Time (hours) | 4-Fluoro-6-azaindole Remaining (%) | Major Degradation Products (RT) |

| 60 | 24 | ||

| 80 | 24 |

Photostability: Sensitivity to Light Exposure

Many drug molecules are sensitive to light, which can induce photochemical reactions leading to degradation. The aromatic nature of 4-Fluoro-6-azaindole suggests a potential for photosensitivity.

Anticipated Degradation Pathways

Upon absorption of UV or visible light, aromatic heterocyclic compounds can undergo a variety of photochemical reactions, including photo-oxidation, photo-rearrangement, and polymerization. The specific degradation pathway will depend on the wavelength of light and the presence of other reactive species.

Experimental Protocol for Photostability Testing

Objective: To evaluate the stability of 4-Fluoro-6-azaindole when exposed to light.

Materials:

-

4-Fluoro-6-azaindole

-

Solvent (e.g., water, acetonitrile)

-

Photostability chamber compliant with ICH Q1B guidelines (providing controlled UV and visible light exposure)

-

Quartz cuvettes or other UV-transparent containers

-

Amber vials (for dark control)

-

HPLC system with a UV or PDA detector

Procedure:

-

Sample Preparation: Prepare a solution of 4-Fluoro-6-azaindole at a known concentration. Place the solution in a quartz container. Prepare a dark control sample in an amber vial.

-

Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Sample Analysis: Analyze the exposed sample and the dark control by HPLC at appropriate time intervals.

-

Data Evaluation: Compare the chromatograms of the exposed and dark control samples to identify any photodegradation products.

Expected Data Summary

| Light Condition | Exposure Duration | 4-Fluoro-6-azaindole Remaining (%) | Major Degradation Products (RT) |

| ICH Q1B | 1.2 million lux hours | ||

| ICH Q1B | 200 watt hours/m² (UV) |

Visualization of Degradation Pathways and Workflows

Visual representations can aid in understanding the complex relationships in stability testing.

Caption: Potential degradation pathways of 4-Fluoro-6-azaindole under stress conditions.

Caption: General experimental workflow for forced degradation studies.

Conclusion and Recommendations

This guide provides a comprehensive framework for assessing the stability of 4-Fluoro-6-azaindole. While the inherent stability of the fluorinated azaindole core is expected to be robust under typical pharmaceutical conditions, a thorough understanding of its behavior under stress is essential for successful drug development. The proposed experimental protocols, when executed with precision, will yield invaluable data for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

It is recommended that any significant degradation products observed during these studies be isolated and characterized using spectroscopic techniques such as NMR and high-resolution mass spectrometry to confirm their structures. This information is crucial for a complete understanding of the degradation profile and for ensuring the safety and quality of any resulting drug product.

References

-

The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Azaindole Therapeutic Agents. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. (n.d.). Waters Corporation. Retrieved January 26, 2026, from [Link]

-

Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. (2012). PubMed. Retrieved January 26, 2026, from [Link]

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (2023). ChemRxiv. Retrieved January 26, 2026, from [Link]

-

Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. (2021). DergiPark. Retrieved January 26, 2026, from [Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. (2018). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

Fluorine in drug design: a case study with fluoroanisoles. (2015). PubMed. Retrieved January 26, 2026, from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2022). NIH. Retrieved January 26, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Chemist's Guide to 4-Fluoro-6-azaindole: Unveiling Molecular Properties for Drug Discovery

Introduction: The Strategic Importance of the 4-Fluoro-6-azaindole Scaffold

The azaindole framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous biologically active compounds and FDA-approved drugs.[1] Azaindoles are bioisosteres of the naturally occurring indole structure, where the strategic replacement of a carbon-hydrogen group with a nitrogen atom can significantly enhance physicochemical properties such as aqueous solubility and modulate the molecule's interaction with biological targets.[1][2] This modification can lead to improved pharmacokinetic profiles (ADME/PK), making azaindole derivatives highly sought after in drug development programs.[1]

There are four primary isomers of azaindole (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and steric properties.[1] The 6-azaindole core, in particular, is a component of promising therapeutic agents, including those targeting HIV.[3][4] Furthermore, the introduction of a fluorine atom to a heterocyclic ring is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[5][6]

This guide focuses on 4-Fluoro-6-azaindole , a molecule that combines the beneficial attributes of the 6-azaindole scaffold with the unique properties imparted by fluorine substitution. Understanding the fundamental molecular and electronic properties of this compound is paramount for its rational application in drug discovery. Theoretical and computational studies provide a powerful, cost-effective, and efficient means to elucidate these properties before embarking on extensive synthetic and experimental work.

This technical whitepaper serves as a comprehensive guide for researchers, computational chemists, and drug development professionals on how to conduct and interpret theoretical studies on 4-Fluoro-6-azaindole. We will delve into the core computational methodologies, predict the key molecular and electronic characteristics, and discuss how these theoretical insights can guide the design of novel therapeutics.

Part 1: The Computational Workflow: A Self-Validating Protocol

The foundation of any reliable theoretical study is a robust and well-justified computational protocol. The following workflow is designed to provide a comprehensive understanding of 4-Fluoro-6-azaindole, from its ground-state geometry to its reactivity and spectroscopic signatures. The choice of methods and basis sets is grounded in established practices for similar heterocyclic systems.[7]

Step-by-Step Computational Protocol

-

Initial Structure Generation:

-

Construct the 3D structure of 4-Fluoro-6-azaindole using a molecular modeling program (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

-

-

Quantum Mechanical Geometry Optimization:

-

Methodology Rationale: Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for systems of this size. The B3LYP functional is a widely used hybrid functional that has demonstrated reliability for predicting the geometries of organic molecules.

-

Basis Set Selection: The Pople-style basis set, 6-311++G(d,p), is recommended. The "6-311" part provides a flexible description of the core and valence electrons. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing non-covalent interactions and lone pairs. The "(d,p)" specifies the addition of polarization functions, which are essential for describing the anisotropic nature of electron density in a molecule with multiple bonds and heteroatoms.

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[8]

-

Execution: Perform a full geometry optimization of 4-Fluoro-6-azaindole using the B3LYP/6-311++G(d,p) level of theory. This will yield the lowest energy conformation of the molecule in the gas phase.

-

-

Vibrational Frequency Analysis:

-

Purpose: Following geometry optimization, a frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two critical purposes:

-

Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule.

-

-

Execution: Run a frequency calculation on the optimized geometry.

-

-

Electronic Structure and Property Calculations:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's electronic behavior, including its nucleophilicity, electrophilicity, and electronic transition properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecule's surface. The MEP is invaluable for identifying regions of positive (electron-deficient) and negative (electron-rich) potential, which are the likely sites for electrophilic and nucleophilic attack, respectively. It also helps in understanding intermolecular interactions, such as hydrogen bonding.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

-

-

Simulation of Spectroscopic Properties:

-

NMR Spectroscopy: Calculate the isotropic shielding values for each atom (¹H, ¹³C, ¹⁵N, ¹⁹F) using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. These values can then be converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).

-

UV-Vis Spectroscopy: To accurately predict electronic transitions, Time-Dependent DFT (TD-DFT) calculations are required. The CAM-B3LYP functional is often a better choice than B3LYP for this purpose as it provides a more accurate description of charge-transfer excitations. The calculation should be performed at the CAM-B3LYP/6-311++G(d,p) level of theory on the B3LYP-optimized geometry.

-

Computational Workflow Diagram

Caption: A streamlined workflow for the theoretical investigation of 4-Fluoro-6-azaindole.

Part 2: Predicted Molecular and Electronic Landscape

Based on the computational protocol outlined above, we can predict the key structural and electronic features of 4-Fluoro-6-azaindole.

Molecular Geometry

The optimized geometry of 4-Fluoro-6-azaindole is expected to be planar, consistent with its aromatic character. The fusion of the pyridine and pyrrole rings will result in a rigid bicyclic system. The introduction of the fluorine atom at the 4-position and the nitrogen atom at the 6-position will induce subtle but significant changes in the bond lengths and angles compared to the parent indole or 6-azaindole molecules.

Table 1: Predicted Optimized Geometric Parameters for 4-Fluoro-6-azaindole (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Rationale for Change |

| C4-F Bond Length | ~1.35 Å | Typical C(sp²)-F bond length, highly polarized. |

| C5-C6 Bond Length | ~1.38 Å | Shorter than a typical C-C single bond due to aromaticity. |

| C6-N6 Bond Angle | ~118° | The presence of the nitrogen lone pair influences the angle of the pyridine ring. |

| N1-H Bond Length | ~1.01 Å | Standard N-H bond length in a pyrrole-like ring. |

Molecular Structure with Atom Numbering

Caption: IUPAC numbering of the 4-Fluoro-6-azaindole scaffold.

Frontier Molecular Orbitals (FMOs) and Reactivity

The FMOs are critical for understanding the reactivity of 4-Fluoro-6-azaindole.

-

HOMO: The HOMO is expected to be a π-orbital distributed primarily over the pyrrole ring and the C4-C5 bond, indicating that these are the most nucleophilic regions and susceptible to electrophilic attack.

-

LUMO: The LUMO is predicted to be a π*-orbital with significant contributions from the pyridine ring, particularly the carbon atoms adjacent to the nitrogen atom (N6). This suggests that the pyridine ring is the most electrophilic part of the molecule and is prone to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. The presence of the electron-withdrawing fluorine and nitrogen atoms is expected to lower the energies of both the HOMO and LUMO, with a potentially modest effect on the overall gap size.

Caption: The HOMO-LUMO energy gap dictates electronic transitions and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map will visually confirm the electronic characteristics predicted by FMO analysis.

-

Negative Potential (Red/Yellow): The most electron-rich region is expected to be around the nitrogen atom of the pyridine ring (N6) due to its lone pair of electrons. The nitrogen atom of the pyrrole ring (N1) will also exhibit a region of negative potential. These sites are potential hydrogen bond acceptors.

-

Positive Potential (Blue): The hydrogen atom attached to the pyrrole nitrogen (N1-H) will be the most electron-deficient region, making it a strong hydrogen bond donor. The regions around the C-H bonds will also show positive potential.

-

Influence of Fluorine: The highly electronegative fluorine atom will create a localized region of negative potential around itself, while simultaneously withdrawing electron density from the C4 carbon, making the adjacent C5-H bond more acidic.

Part 3: In Silico Spectroscopic Signatures

Theoretical calculations can provide valuable spectroscopic data that can aid in the identification and characterization of 4-Fluoro-6-azaindole.

Vibrational Spectroscopy (IR)

The calculated IR spectrum will show characteristic vibrational modes for the functional groups present in the molecule.

Table 2: Predicted Key Vibrational Frequencies for 4-Fluoro-6-azaindole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrole) | ~3500 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak |

| C=C/C=N Stretch | 1600 - 1450 | Strong |

| C-F Stretch | 1250 - 1050 | Strong |

NMR Spectroscopy

Simulated NMR chemical shifts are invaluable for confirming the structure of synthesized 4-Fluoro-6-azaindole.

-

¹H NMR: The proton attached to the pyrrole nitrogen (N1-H) is expected to be the most deshielded, appearing at a high chemical shift. The aromatic protons will appear in the typical aromatic region (7.0-8.5 ppm), with their precise shifts influenced by the electronic effects of the nitrogen and fluorine atoms.

-

¹³C NMR: The carbon atom bonded to the fluorine (C4) will show a large chemical shift and will exhibit a significant C-F coupling constant. The carbon atoms adjacent to the nitrogen atoms will also be deshielded.

-

¹⁹F NMR: This will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

UV-Vis Spectroscopy

TD-DFT calculations will predict the electronic transitions that give rise to the UV-Vis absorption spectrum. Typically, π → π* transitions are expected for aromatic systems like 4-Fluoro-6-azaindole, which will likely appear in the UV region (200-400 nm). The calculated absorption wavelengths (λ_max) and oscillator strengths (f) can be directly compared with experimental data.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth study of 4-Fluoro-6-azaindole. By employing the described DFT and TD-DFT protocols, researchers can gain profound insights into the molecule's geometry, electronic structure, reactivity, and spectroscopic properties.

The theoretical data generated from these studies are not merely academic; they provide a critical foundation for rational drug design. The MEP and FMO analyses can guide the development of derivatives with enhanced binding affinity to target proteins by identifying key sites for hydrogen bonding and other non-covalent interactions. The predicted reactivity can inform synthetic chemists about the most likely outcomes of chemical reactions.

Ultimately, a thorough theoretical understanding of 4-Fluoro-6-azaindole will accelerate its development from a promising scaffold into a potential therapeutic agent. The synergy between computational prediction and experimental validation is the hallmark of modern drug discovery, and this guide provides the theoretical roadmap for the exploration of this exciting molecule.

References

-

Azaindole Therapeutic Agents - PMC. PubMed Central. Available at: [Link].

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available at: [Link].

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Available at: [Link].

-

Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].

-

Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. Available at: [Link].

-

Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. Available at: [Link].

-

Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link].

-

Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. Available at: [Link].

-

Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. Available at: [Link].

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Available at: [Link].

-

Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link].

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Available at: [Link].

-

Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link].

-

Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. Available at: [Link].

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. Available at: [Link].

-

Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC - NIH. Available at: [Link].

-

Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Open Research@CSIR-NIScPR. Available at: [Link].

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes: The Strategic Use of 4-Fluoro-6-azaindole in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. The success of this approach hinges on the quality and diversity of the fragment library. Privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets, are of exceptional value. This document provides a detailed technical guide on the application of 4-Fluoro-6-azaindole , a valuable heterocyclic fragment, in FBDD campaigns. We will explore its unique physicochemical properties, provide detailed protocols for its synthesis and use in biophysical screening assays, and illustrate its potential in hit-to-lead optimization.

The Rationale: Why 4-Fluoro-6-azaindole?

The indole scaffold is ubiquitous in biologically active molecules. Its bioisosteric replacement, the azaindole core, introduces a nitrogen atom into the benzene ring, an alteration that can profoundly and beneficially impact drug-like properties.[1][2] The strategic placement of this nitrogen atom modulates pKa, lipophilicity, solubility, and metabolic stability.[3][4] Specifically, the 6-azaindole scaffold has been successfully incorporated into therapeutics, including the FDA-approved HIV entry inhibitor Fostemsavir.[3]

The addition of a fluorine atom further refines the fragment's profile. Fluorine, owing to its high electronegativity and small size, can:

-

Modulate pKa: Lowering the pKa of nearby basic nitrogen atoms, which can influence binding and pharmacokinetic properties.[5]

-

Enhance Binding Affinity: Form favorable orthogonal multipolar interactions (e.g., with backbone amides) and displace unfavorable water molecules in a binding pocket.

-

Block Metabolic Hotspots: Prevent oxidative metabolism at the site of fluorination, thereby improving metabolic stability and half-life.[6]

The 4-fluoro substitution on the 6-azaindole core thus presents a fragment that is not merely a structural placeholder but an active contributor to binding and favorable ADME properties, making it an exemplary starting point for FBDD.

Physicochemical Properties of 4-Fluoro-6-azaindole

A successful fragment must adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure it occupies a favorable region of chemical space for efficient optimization.[7] 4-Fluoro-6-azaindole fits comfortably within these parameters.

| Property | Calculated Value | Significance in FBDD |

| Molecular Formula | C₇H₅FN₂ | Low complexity scaffold. |

| Molecular Weight | 136.13 g/mol | Low molecular weight provides ample scope for fragment growing. |

| cLogP | 1.25 | Balanced lipophilicity aids solubility and cell permeability. |

| TPSA | 41.57 Ų | Good polar surface area for favorable ADME properties. |

| H-Bond Donors | 1 | The pyrrole -NH group can act as a crucial H-bond donor. |

| H-Bond Acceptors | 2 | The pyridine N6 and the fluorine atom can act as H-bond acceptors. |

| (Note: Properties were calculated using standard cheminformatics software.)[8][9] |

Synthesis Protocol: Accessing the Fragment

A robust and scalable synthesis is essential for any fragment intended for a screening library and subsequent medicinal chemistry efforts. The following protocol describes an efficient [4+1] cyclization approach to synthesize 6-azaindoles from readily available aminopyridines.[10][11]

Protocol 2.1: Synthesis of 4-Fluoro-6-azaindole

This protocol is adapted from established methods for the synthesis of substituted 6-azaindoles. The starting material, 3-amino-5-fluoro-4-methylpyridine, is a key intermediate.

Reaction Scheme: 3-amino-5-fluoro-4-methylpyridine + Trifluoroacetic Anhydride (TFAA) → 4-Fluoro-2-(trifluoromethyl)-3-(trifluoroacetyl)-6-azaindole → 4-Fluoro-6-azaindole

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-amino-5-fluoro-4-methylpyridine (1.0 eq) in dry pyridine (0.2 M), add trifluoroacetic anhydride (TFAA, 3.3 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with cold water and extract with chloroform or ethyl acetate (3x).

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude intermediate product, 4-Fluoro-2-(trifluoromethyl)-3-(trifluoroacetyl)-6-azaindole, by flash column chromatography on silica gel.

-

Hydrolysis/Deacylation: Dissolve the purified intermediate in a mixture of methanol and water. Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and stir at room temperature or with gentle heating until the removal of both trifluoroacetyl groups is complete (monitored by LC-MS).

-

Final Isolation: Neutralize the reaction mixture with a mild acid (e.g., 1N HCl). Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid, 4-Fluoro-6-azaindole, can be further purified by recrystallization if necessary.

Application in Fragment Screening

The primary goal of fragment screening is to reliably identify low-affinity but high-quality binders. A dual-pronged approach using a high-throughput primary screen followed by an orthogonal validation method is highly recommended. Here, we detail protocols for a primary screen using Surface Plasmon Resonance (SPR) and hit validation using Saturation Transfer Difference (STD) NMR.

Protocol 3.1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting binding events in real-time, making it ideal for primary fragment screening.[12][13][14]

Methodology:

-

Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5 for amine coupling).

-

Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

Immobilize the target protein to the desired density (typically calculated to achieve a theoretical Rmax of ~100 RU for a small fragment) by injecting a solution of the protein (10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.

-

-

Fragment Library Preparation:

-

Prepare a stock solution of 4-Fluoro-6-azaindole and other library fragments in 100% DMSO (e.g., at 100 mM).

-

Dilute the fragments into the running buffer (e.g., HBS-EP+, pH 7.4) to the desired screening concentration (typically 100-500 µM). The final DMSO concentration should be kept constant and low (<1%) across all samples.

-

-

Screening:

-

Equilibrate the sensor chip surface with running buffer until a stable baseline is achieved.

-

Perform a single-concentration injection of each fragment solution over the target and reference flow cells. A typical injection time is 60 seconds followed by a 120-second dissociation phase.

-

After each cycle, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl), ensuring the protein's binding capacity is not compromised.

-

-

Data Analysis and Hit Triage:

-

Reference-subtract the sensorgrams (Target Flow Cell - Reference Flow Cell).

-

Identify hits based on a response threshold significantly above the baseline noise.

-

Validate hits by re-testing in a dose-response format (e.g., 8-point titration) to confirm binding and estimate the dissociation constant (Kᴅ).

-

Calculate Ligand Efficiency (LE) for validated hits to prioritize fragments that exhibit potent binding relative to their small size.

-

Protocol 3.2: Hit Validation by Saturation Transfer Difference (STD) NMR

STD-NMR is a ligand-observed NMR technique that is highly sensitive to weak, transient binding, making it an excellent orthogonal method for validating hits from a primary screen.[1][15][16]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pD 7.4).

-

Prepare stock solutions of fragment hits (including 4-Fluoro-6-azaindole) in a deuterated solvent (e.g., DMSO-d₆). It is common to screen fragments in cocktails of 5-10 non-overlapping compounds to increase throughput.

-

The final NMR sample should contain the target protein and the fragment(s) at a significant molar excess (e.g., 1:100 protein:fragment ratio).

-

-

NMR Acquisition:

-

Acquire a standard 1D proton reference spectrum to ensure all fragment signals are visible and the sample is stable.

-

Set up the STD experiment. This involves two separate acquisitions:

-

On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm for aliphatic protons). A saturation time of 1-2 seconds is typical.

-

Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 40 ppm) as a control.

-

-

The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

-

Data Analysis:

-

Only signals from binding fragments will appear in the final STD difference spectrum. Non-binders will be completely subtracted.

-

The presence of signals from 4-Fluoro-6-azaindole in the STD spectrum confirms its interaction with the target protein.

-

The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface, offering valuable structural insights for initial optimization efforts.

-

Case Study Perspective: Hit-to-Lead Optimization

Once 4-Fluoro-6-azaindole is identified and validated as a binder, the next phase is to evolve this low-affinity hit into a high-potency lead compound. This process is critically guided by structural biology, typically X-ray crystallography.

A prime example of this strategy involves the development of HIV-1 attachment inhibitors, where a 4-fluoro-6-azaindole core served as a key scaffold.[3] While the initial fragment was likely identified through a broad screening campaign, its subsequent development illustrates the principles of fragment growing.

Hypothetical Optimization Workflow:

-

Structural Elucidation: A co-crystal structure of the target protein with 4-fluoro-6-azaindole is obtained. The structure reveals that the fragment binds in a well-defined pocket. The pyrrole -NH and the pyridine N6 form key hydrogen bonds with the protein backbone, anchoring the fragment. The fluorine atom is oriented towards a small hydrophobic pocket.

-

Fragment Growing: The crystal structure shows a solvent-exposed vector pointing from the C3 position of the azaindole ring. This becomes the primary growth point.

-

Iteration 1: A library of small substituents is added at the C3 position via chemical synthesis (e.g., using Suzuki or Sonogashira coupling reactions). SAR analysis shows that adding a small aromatic ring improves potency.

-

Iteration 2: Guided by modeling, a piperazine moiety is introduced, designed to pick up an additional interaction with a distal acidic residue (e.g., Aspartic acid). This significantly enhances affinity.

-

Iteration 3: The terminal end of the piperazine linker is further functionalized to optimize ADME properties, leading to a compound with nanomolar potency and favorable pharmacokinetics, suitable for preclinical development.

-

Throughout this process, the integrity of the initial 4-fluoro-6-azaindole core is maintained, validating its selection as a high-quality starting point.

Conclusion

4-Fluoro-6-azaindole is a highly valuable fragment for FBDD campaigns. Its privileged azaindole core, combined with the strategic placement of a fluorine atom, provides an excellent foundation for developing potent and selective inhibitors. The fragment possesses favorable physicochemical properties that align with the principles of FBDD and can be readily synthesized. By employing robust biophysical screening methods like SPR and NMR, researchers can confidently identify and validate its binding to targets of interest. Subsequent structure-guided optimization, as demonstrated in successful drug discovery programs, can efficiently transform this humble fragment into a potent lead compound, accelerating the path to novel therapeutics.

References

-

Regueiro-Ren, A., Xue, Q. M., Swidorski, J. J., et al. (2013). Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment. 12. Structure-Activity Relationships Associated with 4-Fluoro-6-Azaindole Derivatives Leading to the Identification of... (BMS-585248). Journal of Medicinal Chemistry, 56(4), 1656–1669. [Link]

-

Renaudet, O., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 228–233. [Link]

-

Vaynberg, J., et al. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5(4), 251-268. [Link]

-

Pennington, L. D., & Moustakas, D. T. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(8), 1259. [Link]

-

PubChem. 4-Azaindole Entry. [Link]

-

PubChem. 5-Azaindole Entry. [Link]

-

de la Cruz, M., et al. (2022). Calculating and Optimizing Physicochemical Property Distributions of Large Combinatorial Fragment Spaces. Journal of Chemical Information and Modeling, 62(12), 2866–2877. [Link]

-

Yadav, G., & Singh, R. P. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(1), 126-148. [Link]

-

Guntupalli, P., & Gunda, S. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(4), 2136-2175. [Link]

-

Bruker Corporation. Fragment screening by ligand observed nmr. [Link]

-

ProteinIQ. Molecular descriptors calculator. [Link]

-

Zhuravlev, F., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

-

Begley, D., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]

-

Shepherd, C. A., et al. (2014). Fragment screening by SPR and advanced application to GPCRs. Progress in Biophysics and Molecular Biology, 116(2-3), 113-123. [Link]

-

University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives. [Link]

-

Navratilova, I., & Hopkins, A. L. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22591. [Link]

-

Open Molecules. DataWarrior User Manual. [Link]

-

Wang, C., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters, 22(12), 4728–4732. [Link]

-

Durham, R. J., & McIntosh, D. J. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1395, 131-145. [Link]

-

Shishodia, S., et al. (2023). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 683, 1-31. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Angewandte Chemie International Edition, 46(19), 3725-3728. [Link]

-

Di new, A., et al. (2023). Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. Journal of the American Chemical Society, 145(30), 16426–16431. [Link]

-

Singh, U. P., & Singh, R. P. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747. [Link]

-

Zhuravlev, F., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

Sources

- 1. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proteiniq.io [proteiniq.io]

- 9. On-line Software [vcclab.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 16. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 4-Fluoro-6-azaindole in Pharmaceutical Development

Introduction

4-Fluoro-6-azaindole is a heterocyclic moiety of increasing interest in medicinal chemistry and drug development. Its structural resemblance to indole and the strategic incorporation of a fluorine atom and a pyridine nitrogen can significantly modulate the physicochemical and pharmacological properties of parent compounds, including metabolic stability, binding affinity, and membrane permeability. As such, the accurate quantification of 4-Fluoro-6-azaindole, whether as an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity, is paramount for ensuring product quality, safety, and efficacy.

This application note provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of 4-Fluoro-6-azaindole. We will explore robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers and drug development professionals the necessary tools for method development and validation in accordance with regulatory expectations such as the ICH Q2(R1) guideline.[1][2][3][4][5][6][7]

Physicochemical Properties of 4-Fluoro-6-azaindole

A thorough understanding of the physicochemical properties of 4-Fluoro-6-azaindole is fundamental to the development of robust analytical methods.

-

Structure: 4-Fluoro-6-azaindole is an aromatic heterocyclic compound. The presence of the pyridine nitrogen imparts a degree of basicity, while the pyrrole-like nitrogen is weakly acidic.

-

Polarity and Solubility: The fluorine substituent increases lipophilicity compared to the parent 6-azaindole. The molecule is expected to have moderate polarity and solubility in organic solvents like acetonitrile, methanol, and DMSO. Aqueous solubility is likely to be pH-dependent.

-

UV Absorbance: The indole-like chromophore is expected to exhibit significant UV absorbance, providing a basis for quantification by HPLC-UV.

-

Ionization: The presence of nitrogen atoms makes 4-Fluoro-6-azaindole amenable to ionization by electrospray ionization (ESI) for LC-MS analysis.

-

Volatility: 4-Fluoro-6-azaindole has a relatively low volatility, which may necessitate derivatization for efficient GC analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like 4-Fluoro-6-azaindole. The method's simplicity and reliability make it ideal for routine quality control and content uniformity testing.

Rationale for Method Design

The selection of a reversed-phase C18 column is based on the moderate polarity of 4-Fluoro-6-azaindole.[8] A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength for eluting the analyte with a symmetric peak shape. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by minimizing tailing caused by interactions with residual silanols on the stationary phase. UV detection at a wavelength of maximum absorbance (λmax) ensures optimal sensitivity.

Experimental Protocol: HPLC-UV

Objective: To quantify 4-Fluoro-6-azaindole in a drug substance or as a process intermediate.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

Materials:

-

4-Fluoro-6-azaindole reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Formic acid (≥98%)

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or λmax of 4-Fluoro-6-azaindole) |

Procedure:

-

Standard Preparation: Prepare a stock solution of 4-Fluoro-6-azaindole reference standard in the sample diluent (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample containing 4-Fluoro-6-azaindole in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the 4-Fluoro-6-azaindole standard against its concentration. Determine the concentration of 4-Fluoro-6-azaindole in the samples from the calibration curve.

Method Validation Parameters (as per ICH Q2(R1))

| Parameter | Typical Acceptance Criteria |

| Specificity | No interference from blank, placebo, or related substances at the retention time of the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Range | To be defined based on the application (e.g., 80-120% of the nominal concentration for assay). |

| Accuracy | 98.0% - 102.0% recovery |

| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2.0% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Robustness | No significant changes in results with small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of 4-Fluoro-6-azaindole in biological matrices or as a trace impurity, LC-MS/MS is the method of choice.[9][10][11]

Rationale for Method Design

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This minimizes interference from co-eluting compounds. A stable isotope-labeled internal standard (e.g., deuterated 4-Fluoro-6-azaindole) is highly recommended to compensate for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS

Objective: To quantify trace levels of 4-Fluoro-6-azaindole in a complex matrix (e.g., plasma, reaction mixture).

Instrumentation:

-

LC system (as in HPLC-UV)

-

Tandem mass spectrometer with an ESI source

Materials:

-

Same as HPLC-UV, with the addition of a suitable internal standard (IS).

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | To be determined by infusion of the analyte. For 4-Fluoro-6-azaindole (C₇H₅FN₂), the protonated molecule [M+H]⁺ would be m/z 137.1. A plausible fragmentation would be the loss of HCN (m/z 27) or other characteristic fragments. |

| Analyte: 137.1 > [Product Ion 1], 137.1 > [Product Ion 2] |

| | Internal Standard: [IS Precursor] > [IS Product] |

Procedure:

-

Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a fixed concentration of the internal standard to all standards and samples. For biological samples, a protein precipitation or liquid-liquid extraction step is typically required.

-

Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

-

Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of 4-Fluoro-6-azaindole in the samples from this curve.

Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of 4-Fluoro-6-azaindole by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. For semi-volatile compounds like 4-Fluoro-6-azaindole, derivatization is often necessary to improve volatility and chromatographic performance.

Rationale for Method Design

Derivatization with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a perfluoroacylating agent (e.g., trifluoroacetic anhydride, TFAA) can block the active hydrogen on the indole nitrogen, increasing volatility and thermal stability.[12][13][14] Electron ionization (EI) in the mass spectrometer will produce a characteristic fragmentation pattern that can be used for identification and quantification.

Experimental Protocol: GC-MS

Objective: To quantify 4-Fluoro-6-azaindole, particularly in the presence of non-volatile matrix components.

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer with an EI source

Materials:

-

4-Fluoro-6-azaindole reference standard

-

Derivatizing agent (e.g., BSTFA with 1% TMCS, or TFAA)

-

Anhydrous solvent (e.g., pyridine, acetonitrile)

GC-MS Conditions:

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions |

Procedure:

-

Derivatization:

-

To a known amount of dried sample or standard, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

-

Quantification: Monitor characteristic ions of the derivatized 4-Fluoro-6-azaindole. Construct a calibration curve and quantify the sample concentration as described for the other methods.

Derivatization and Analysis Workflow

Caption: Workflow for the quantification of 4-Fluoro-6-azaindole by GC-MS following derivatization.

Summary and Recommendations

The choice of analytical method for the quantification of 4-Fluoro-6-azaindole depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

-

HPLC-UV: Recommended for routine analysis of bulk material and formulations where concentration levels are high and the matrix is relatively simple.

-

LC-MS/MS: The gold standard for trace-level quantification in complex matrices due to its superior sensitivity and selectivity.

-

GC-MS: A viable alternative, particularly for confirming identity and for use in matrices that are incompatible with LC. Derivatization is likely necessary.

All methods presented here are based on established principles for similar molecules and should be fully validated for their intended purpose according to the ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5][6][7]

References

- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH. (2022-08-02).

- Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water - ScienceDirect. (2022-11-24).

- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe | Journal of Chromatographic Science | Oxford Academic. (2018-05-01).

- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. (2021-01-01).

- Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma - European Review for Medical and Pharmacological Sciences. (2014-01-01).

- Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed. (1996-01-01).

- Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis - PubMed. (1997-01-01).

- Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis | Request PDF. (2009-01-01).

- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (2023-01-01).

- Analytical method validation: A brief review. (2015-01-01).

- Quality Guidelines - ICH. (2024-01-01).

- Q2(R2) Validation of Analytical Procedures - FDA. (2023-01-01).

- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005-11-01).

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17).

- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024-04-24).

- ICH Q2 Validation of Analytical Procedures - YouTube. (2024-10-31).

Sources

- 1. wjarr.com [wjarr.com]

- 2. ICH Official web site : ICH [ich.org]

- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 5. fda.gov [fda.gov]

- 6. youtube.com [youtube.com]

- 7. starodub.nl [starodub.nl]

- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idus.us.es [idus.us.es]

- 11. europeanreview.org [europeanreview.org]

- 12. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

troubleshooting low yield in 4-Fluoro-6-azaindole synthesis

<Technical Support Center: 4-Fluoro-6-azaindole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Fluoro-6-azaindole, a privileged scaffold in medicinal chemistry, can present significant challenges, often leading to frustratingly low yields. This guide, designed by our team of application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Yields Head-On

Low yields in multi-step organic synthesis can arise from a variety of factors, from reagent purity to subtle nuances in reaction conditions. Below, we address common issues encountered during the synthesis of 4-Fluoro-6-azaindole, with a focus on the widely employed Fischer indole synthesis and related cyclization strategies.

Q1: My Fischer indole synthesis of 4-Fluoro-6-azaindole is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Fischer indole synthesis of azaindoles are a frequent issue.[1] The electron-deficient nature of the pyridine ring can hinder the key cyclization step.[2][3][4] Several factors can contribute to this problem. Here are the primary causes and troubleshooting steps:

-

Poor Quality of Starting Materials: Ensure the purity of your starting materials, such as the appropriately substituted fluorinated aminopyridine and the corresponding ketone or aldehyde. Impurities can lead to undesirable side reactions and interfere with the catalytic cycle.[1]

-

Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride) can be employed. The optimal catalyst and its concentration often need to be determined empirically for a specific substrate combination.[1]

-

Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the reaction forward.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product. It is crucial to monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

-

Inefficient Cyclization: The key[5][5]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[1] Conducting the reaction under anhydrous conditions is essential, as water can interfere with the acid catalyst and reactive intermediates.[1] The presence of an electron-donating group on the pyridine ring of the hydrazine precursor can facilitate this step.[3][4]

Q2: I'm observing the formation of multiple byproducts during the synthesis. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common challenge in the synthesis of fluorinated heterocycles.[6] In the context of 4-Fluoro-6-azaindole synthesis, potential side reactions include:

-

Incomplete Cyclization: The reaction may stall after the initial formation of the hydrazone intermediate, especially if the cyclization conditions are not optimal.

-

Formation of Isomeric Byproducts: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible.[1] The selectivity can often be influenced by the acidity of the reaction medium and steric hindrance.[1] Careful purification by column chromatography is typically required to isolate the desired isomer.[1]

-

Decomposition: Fluorinated compounds and azaindole scaffolds can be sensitive to harsh reaction conditions. High temperatures and strong acids can lead to decomposition, resulting in a complex mixture of unidentifiable products.

To minimize these side reactions, consider a systematic optimization of reaction parameters. A Design of Experiments (DoE) approach can be valuable in identifying the optimal combination of catalyst, temperature, and reaction time.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to 4-Fluoro-6-azaindole that might offer higher yields?

Yes, while the Fischer indole synthesis is a classic approach, several other methods have been developed for the synthesis of azaindoles. Some notable alternatives include:

-

The Bartoli Indole Synthesis: This method involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent and can be effective for the preparation of 4- and 6-azaindoles.[7] Yields are often moderate but can be improved by the presence of a halogen atom on the pyridine ring.[8]

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling strategies, such as the Larock indole synthesis, have been adapted for the preparation of azaindoles and can offer improved yields and functional group tolerance.[9]

-

Electrophilic [4+1] Cyclization: A scalable and efficient synthesis of 2-trifluoromethyl-6-azaindoles has been reported via the [4+1] cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA).[5][10][11]

Q2: How does the fluorine substituent impact the synthesis of 6-azaindole?

The presence of a fluorine atom can significantly influence the reactivity of the starting materials and intermediates.[6] The strong electron-withdrawing nature of fluorine can:

-

Decrease the Nucleophilicity of the Pyridine Ring: This can make certain reactions, such as electrophilic aromatic substitution, more challenging.

-

Alter the Acidity of Neighboring Protons: This can affect the ease of deprotonation and the stability of intermediates.

-

Influence Metabolic Stability: In the context of drug development, the carbon-fluorine bond is very strong, which can enhance the metabolic stability of the final compound.[6]

Q3: What are the best practices for the purification of 4-Fluoro-6-azaindole?

The purification of azaindoles can be challenging due to their polarity and potential for metal chelation.

-

Column Chromatography: Silica gel column chromatography is the most common method for purification.[7] A gradient elution system, often starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is typically effective.

-

Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an effective method for obtaining highly pure material.

-

Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the azaindole into the aqueous phase. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.

Experimental Protocols and Data

Illustrative Protocol: Fischer Indole Synthesis of a 4-Azaindole Derivative

This protocol is a general guideline and may require optimization for specific substrates.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve the substituted pyridylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Add the corresponding ketone or aldehyde (1.1 eq).

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).

-

-

Cyclization:

-

To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in a high-boiling solvent like ethanol).

-